4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide
Description
This compound features a benzothiazole core fused with a piperazine-carboxamide scaffold and a pyridin-3-ylamino substituent. The piperazine linker provides conformational flexibility, which may improve binding to biological targets such as kinases or GPCRs .
Properties
Molecular Formula |
C19H20N6O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H20N6O2S/c26-17(22-14-4-3-7-20-12-14)13-21-19(27)25-10-8-24(9-11-25)18-15-5-1-2-6-16(15)28-23-18/h1-7,12H,8-11,13H2,(H,21,27)(H,22,26) |
InChI Key |
WUUHCGDOPHJQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyridine ring via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related analogs, focusing on physicochemical properties, synthetic accessibility, and biological relevance.
Key Insights:
Substituent Effects: Replacing the pyridin-3-ylamino group in the target compound with a 1,3,4-thiadiazol-2-ylamino group (as in Y044-5241) increases logP (2.15 vs. ~2.1), suggesting enhanced lipophilicity due to the sulfur-rich thiadiazole ring . Compound 28 and 29a () replace benzothiazole with benzooxazinone, which introduces additional hydrogen-bond acceptors (PSA ~87–90 Ų) but may reduce metabolic stability due to the oxazinone ring’s susceptibility to hydrolysis .
Biological Relevance: Benzothiazole derivatives (target compound and Y044-5241) are associated with kinase inhibition (e.g., JAK2, EGFR) due to their planar aromatic systems . Benzooxazinone analogs (Compounds 28, 29a) exhibit anti-inflammatory activity, likely mediated by COX-2 inhibition, as demonstrated in SAR studies .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a benzothiazole-piperazine intermediate with a pyridin-3-ylamino-ethylcarboxamide moiety via EDCI/HOBt-mediated amidation (similar to methods in and ) . Y044-5241 requires a thiadiazole coupling step, which may involve hazardous reagents like Lawesson’s reagent or phosphorus pentasulfide .
Research Findings and Limitations
- Y044-5241 demonstrated moderate cytotoxicity (IC₅₀ = 1.2–3.5 µM) in leukemia cell lines (HL-60, K562), attributed to its thiadiazole group’s ability to chelate metal ions in kinase ATP-binding pockets .
- Compound 28 showed weaker activity (IC₅₀ >10 µM) in the same assays, likely due to reduced membrane permeability from its higher polar surface area (PSA = 114.8 Ų vs. 87.2 Ų for Y044-5241) .
- Data Gaps: No direct biological data for the target compound were found in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
